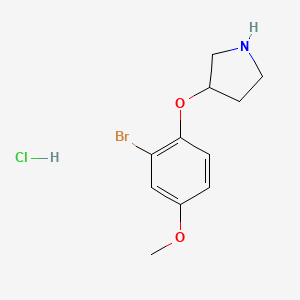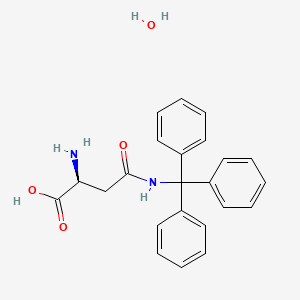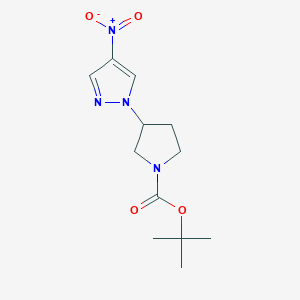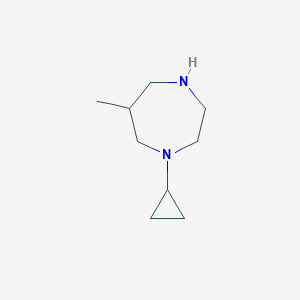
1-Cyclopropyl-6-methyl-1,4-diazepane
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-6-methyl-1,4-diazepane . The InChI code is 1S/C9H18N2/c1-8-6-10-4-5-11(7-8)9-2-3-9/h8-10H,2-7H2,1H3 . This indicates that the compound has a diazepane ring with a cyclopropyl group and a methyl group attached to it .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The compound’s molecular weight is 154.26 .Scientific Research Applications
Ring-Transformations and Synthetic Applications
- Ring Enlargement and Transformation: Halocarbene adducts of 1,3-disubstituted uracil undergo ring-enlargement to yield 1,3-diazepine derivatives. This process showcases the versatility of similar structures in synthesizing ring-expanded products, offering insights into the chemical behavior of cyclopropyl-containing compounds under different conditions (Thiellier, Koomen, & Pandit, 1977).
- Metal Carbene Precursors: The study on 4-Diazoisochroman-3-imines as metal carbene precursors for synthesizing isochromene derivatives demonstrates the utility of cyclopropyl and diazepane analogs in complex organic syntheses, highlighting the role of these structures in facilitating cycloaddition reactions (Ren et al., 2017).
Biological Relevance and Catalytic Properties
- Enzyme Inhibition and Biological Evaluation: Bromophenol derivatives with cyclopropyl moiety have shown effectiveness as inhibitors of cytosolic carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications. This underscores the biological significance of cyclopropyl-containing compounds in developing new drugs (Boztaş et al., 2019).
Material Science and Advanced Synthesis
- Cyclopropanation and Material Synthesis: Studies on the iron-catalyzed cyclopropanation and the in situ generation of diazomethane demonstrate the applicability of cyclopropyl groups in synthesizing structurally complex materials, showcasing the potential of cyclopropyl and diazepane derivatives in materials science (Morandi & Carreira, 2012).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-6-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-10-4-5-11(7-8)9-2-3-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJRBAQNQXBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



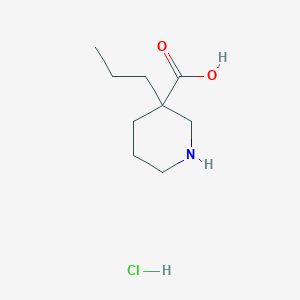
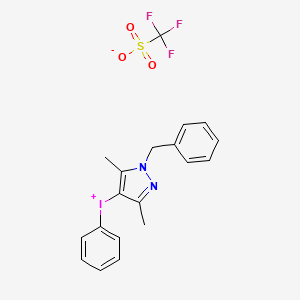
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
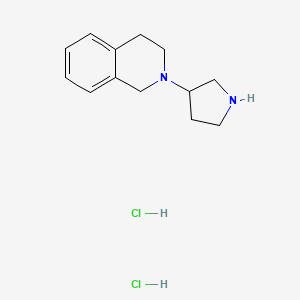

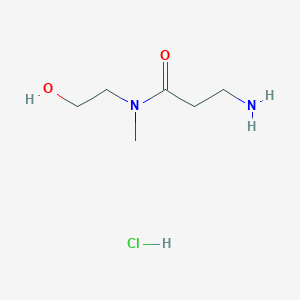

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)
